
Scopoline acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scopoline acetate, also known as scopolamine acetate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in various medical applications, including the treatment of motion sickness, postoperative nausea, and vomiting. The compound is a derivative of scopolamine, which has been used for centuries in traditional medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Scopoline acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scopoline N-oxide.
Reduction: Reduction of this compound can yield scopoline.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Scopoline N-oxide
Reduction: Scopoline
Substitution: Various scopoline derivatives
Wissenschaftliche Forschungsanwendungen
Scopoline acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.
Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.
Wirkmechanismus
Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known anticholinergic compound used in various medical applications.
Cocaine: Although primarily known for its stimulant effects, it shares a similar tropane structure.
Uniqueness
Scopoline acetate is unique due to its specific binding affinity for muscarinic acetylcholine receptors, which makes it particularly effective in treating motion sickness and nausea with fewer side effects compared to other anticholinergic compounds.
Eigenschaften
CAS-Nummer |
109451-65-2 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1 |
InChI-Schlüssel |
JKPDCRQKGCESPY-CIQUZCHMSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C |
Kanonische SMILES |
CC(=O)OC1C2CC3CC(C1O3)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


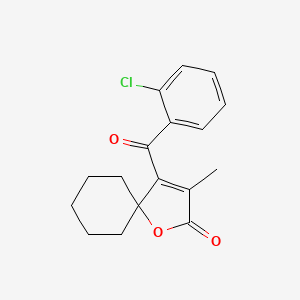
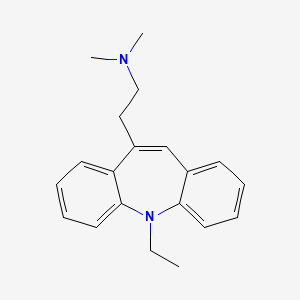
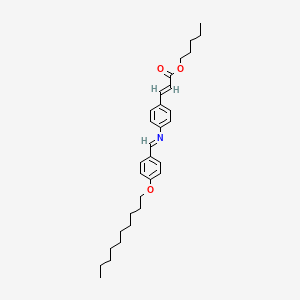

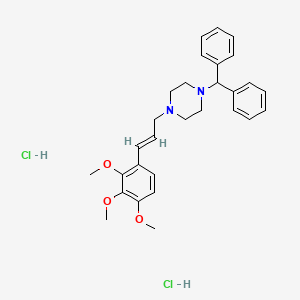

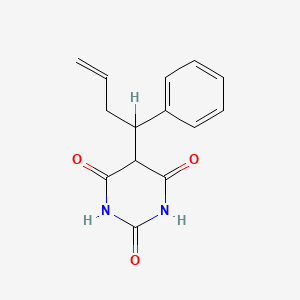
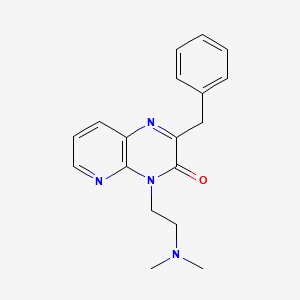
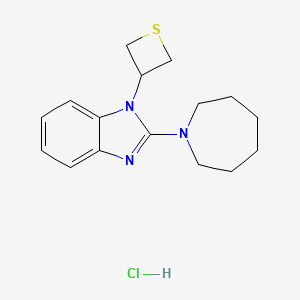
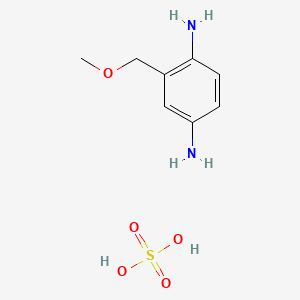

![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)


